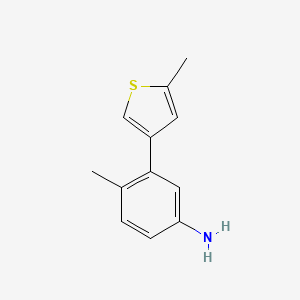

4-Methyl-3-(5-methylthiophen-3-yl)aniline

Beschreibung

4-Methyl-3-(5-methylthiophen-3-yl)aniline is a substituted aniline derivative featuring a methyl group at the para position and a 5-methylthiophen-3-yl moiety at the meta position of the benzene ring. The compound’s molecular formula is C₁₂H₁₃NS, with a molecular weight of 203.30 g/mol. The thiophene substituent introduces electron-rich aromaticity, while the methyl group modulates steric and electronic properties.

Eigenschaften

Molekularformel |

C12H13NS |

|---|---|

Molekulargewicht |

203.31 g/mol |

IUPAC-Name |

4-methyl-3-(5-methylthiophen-3-yl)aniline |

InChI |

InChI=1S/C12H13NS/c1-8-3-4-11(13)6-12(8)10-5-9(2)14-7-10/h3-7H,13H2,1-2H3 |

InChI-Schlüssel |

WBHMIVFBZYRNLF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)N)C2=CSC(=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 4-Methyl-3-(5-methylthiophen-3-yl)aniline, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(5-methylthiophen-3-yl)aniline undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Wissenschaftliche Forschungsanwendungen

4-Methyl-3-(5-methylthiophen-3-yl)aniline has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(5-methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

The following table summarizes key structural and functional differences between 4-Methyl-3-(5-methylthiophen-3-yl)aniline and its analogs:

Biologische Aktivität

4-Methyl-3-(5-methylthiophen-3-yl)aniline is an organic compound characterized by its unique molecular structure, which includes a methyl group attached to both the aniline and thiophene moieties. Its molecular formula is C_12H_13N_S, with a molecular weight of approximately 203.31 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural features of 4-Methyl-3-(5-methylthiophen-3-yl)aniline contribute significantly to its biological activity. The presence of the thiophene ring enhances its electronic properties, which may facilitate interactions with various biological targets. Below is a summary of its structural characteristics:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₁S₁ |

| Molecular Weight | 203.31 g/mol |

| Functional Groups | Aniline and thiophene moieties |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Properties

Preliminary studies suggest that 4-Methyl-3-(5-methylthiophen-3-yl)aniline may exhibit significant antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action likely involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Research into the anticancer potential of 4-Methyl-3-(5-methylthiophen-3-yl)aniline indicates promising results. Similar compounds have demonstrated antiproliferative effects against various cancer cell lines, such as:

| Cell Line | IC₅₀ Value (µM) | Notes |

|---|---|---|

| BxPC-3 (Pancreatic Cancer) | 0.051 | Strong antiproliferative potency |

| Panc-1 (Pancreatic Cancer) | 0.066 | Significant reduction in cell viability |

| WI38 (Normal Lung Fibroblasts) | 0.36 | Higher IC₅₀ compared to cancer cell lines |

The mechanism underlying the anticancer activity may involve DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes.

Case Studies and Research Findings

-

Antimicrobial Efficacy Against MRSA

- A study evaluated the antibacterial activity of various derivatives related to 4-Methyl-3-(5-methylthiophen-3-yl)aniline, revealing effective inhibition against MRSA strains. The compound's structure allowed for enhanced interaction with bacterial enzymes, leading to a decrease in bacterial growth rates.

-

Antiproliferative Activity Against Cancer Cell Lines

- In vitro studies conducted on pancreatic cancer cell lines demonstrated that 4-Methyl-3-(5-methylthiophen-3-yl)aniline significantly inhibited cell proliferation at low concentrations. The findings suggest that further exploration into its mechanism of action could yield valuable insights for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.